

# A Technical Guide to the Spectral Properties of 3-Butoxycarbonylphenylboronic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Butoxycarbonylphenylboronic acid

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This in-depth technical guide provides a comprehensive overview of the spectral data for **3-Butoxycarbonylphenylboronic acid** (also known as 3-(tert-Butoxycarbonyl)phenylboronic acid), a versatile reagent in organic synthesis and drug discovery. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols. The information herein is intended to assist researchers in the identification, characterization, and application of this compound in their work.

## Introduction

**3-Butoxycarbonylphenylboronic acid**, with the chemical formula  $C_{11}H_{15}BO_4$  and a molecular weight of 222.05 g/mol, is a key building block in medicinal chemistry and materials science.<sup>[1]</sup> Its utility is highlighted in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.<sup>[2]</sup> This reactivity is crucial for the synthesis of complex organic molecules, including novel drug candidates.<sup>[2]</sup> The boronic acid moiety allows for unique interactions with biological targets, making it a valuable component in the design of targeted therapies.<sup>[2]</sup>

## Spectral Data

A comprehensive search for the experimental spectral data of **3-Butoxycarbonylphenylboronic acid** yielded limited publicly available, complete datasets. The following tables summarize the expected and reported data. For comparative purposes, spectral data for the related compound, 3-isopropoxyphenylboronic acid, is also included where available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

While a specific experimental spectrum for **3-Butoxycarbonylphenylboronic acid** was not found, the expected proton NMR spectrum would show characteristic signals for the aromatic protons and the tert-butyl group.

### <sup>13</sup>C NMR (Carbon NMR)

Similar to the proton NMR, a complete experimental <sup>13</sup>C NMR spectrum for **3-Butoxycarbonylphenylboronic acid** is not readily available in the public domain. The table below outlines the expected chemical shifts based on the structure.

Carbon Atom	Expected Chemical Shift (ppm)
C=O (Ester)	165-175
C-O (tert-Butyl)	75-85
C (Aromatic, attached to B)	130-140 (often not observed)
CH (Aromatic)	120-135
C (tert-Butyl)	25-30
CH <sub>3</sub> (tert-Butyl)	25-30

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Butoxycarbonylphenylboronic acid** would exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Boronic acid)	3200-3600	Broad
C-H (Aromatic)	3000-3100	Medium
C-H (Aliphatic)	2850-2980	Medium-Strong
C=O (Ester)	1700-1730	Strong
C=C (Aromatic)	1450-1600	Medium
B-O	1310-1380	Strong
C-O (Ester)	1150-1250	Strong

## Mass Spectrometry (MS)

Mass spectrometry of **3-Butoxycarbonylphenylboronic acid** would confirm its molecular weight.

Parameter	Value
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BO <sub>4</sub>
Molecular Weight	222.05 g/mol
Expected [M+H] <sup>+</sup>	223.1136
Expected [M+Na] <sup>+</sup>	245.0955

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

## NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **3-Butoxycarbonylphenylboronic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Instrument: 400 MHz or higher NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

$^{13}\text{C}$  NMR Acquisition:

- Instrument: 100 MHz or higher NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

## FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **3-Butoxycarbonylphenylboronic acid** sample directly onto the crystal.
- Apply pressure using the instrument's anvil to ensure good contact.

#### Data Acquisition:

- Instrument: FT-IR spectrometer with an ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum should be collected prior to the sample spectrum.

## Mass Spectrometry

#### Sample Preparation (Electrospray Ionization - ESI):

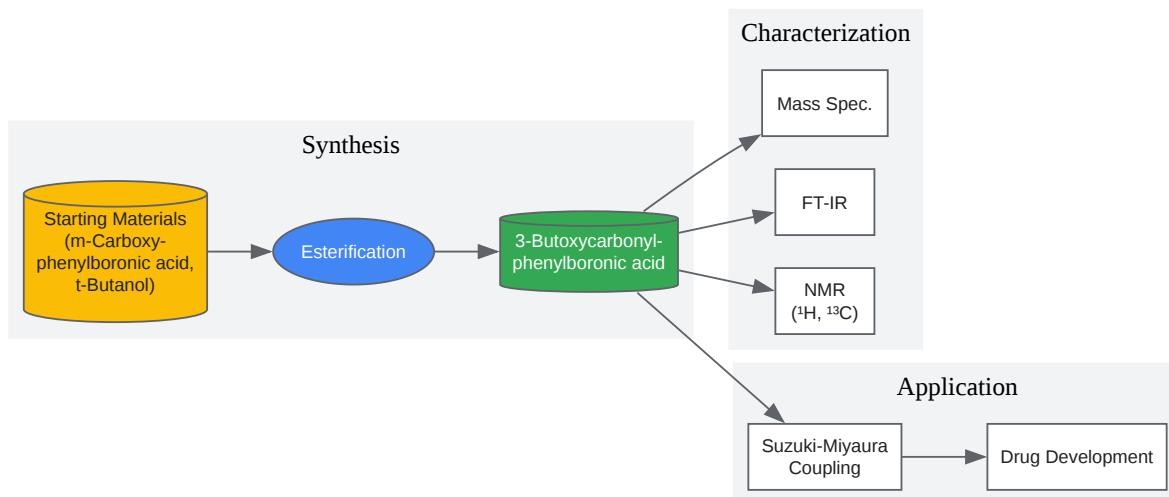
- Prepare a dilute solution of **3-Butoxycarbonylphenylboronic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be infused directly into the mass spectrometer or introduced via liquid chromatography.

#### Data Acquisition:

- Instrument: Mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive or negative ion mode can be used.
- Mass Range: Scan a range appropriate to detect the molecular ion, for example, m/z 50-500.
- Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

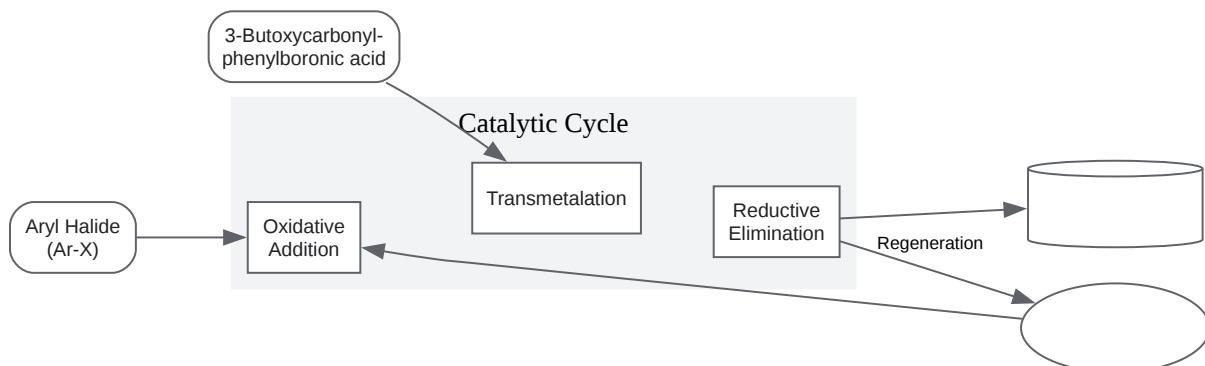
## Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows relevant to the study and application of **3-Butoxycarbonylphenylboronic acid**.



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Caption: Workflow from synthesis to application of **3-Butoxycarbonylphenylboronic acid**.



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Caption: Simplified Suzuki-Miyaura coupling pathway utilizing the subject compound.

## Conclusion

**3-Butoxycarbonylphenylboronic acid** is a valuable synthetic intermediate with significant applications in drug discovery and development. While a complete, publicly available dataset of its spectral properties remains elusive, this guide provides the foundational information necessary for its identification and use. The provided experimental protocols offer a starting point for researchers to generate their own comprehensive spectral data. The continued exploration and characterization of such versatile building blocks are essential for advancing the fields of medicinal chemistry and materials science.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)